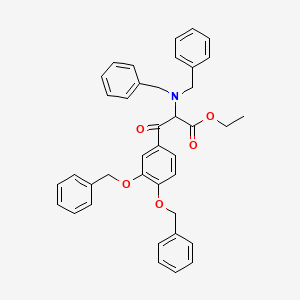

Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate

Description

Structure and Key Features: Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate is a multifunctional ester featuring:

- A 3,4-bis(benzyloxy)phenyl moiety at the β-position of the oxopropanoate backbone.

- A dibenzylamino group at the α-position.

- An ethyl ester group, enhancing lipophilicity and stability.

The presence of bulky benzyl groups necessitates careful optimization of reaction conditions to avoid steric hindrance.

Properties

Molecular Formula |

C39H37NO5 |

|---|---|

Molecular Weight |

599.7 g/mol |

IUPAC Name |

ethyl 3-[3,4-bis(phenylmethoxy)phenyl]-2-(dibenzylamino)-3-oxopropanoate |

InChI |

InChI=1S/C39H37NO5/c1-2-43-39(42)37(40(26-30-15-7-3-8-16-30)27-31-17-9-4-10-18-31)38(41)34-23-24-35(44-28-32-19-11-5-12-20-32)36(25-34)45-29-33-21-13-6-14-22-33/h3-25,37H,2,26-29H2,1H3 |

InChI Key |

UPFSGNMKIZHZQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 3,4-bis(benzyloxy)benzaldehyde, which is then subjected to a series of reactions including condensation, reduction, and esterification to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For instance:

Reaction :

Conditions :

Similar esters, such as ethyl coumarin-3-carboxylate, hydrolyze to carboxylic acids under these conditions, suggesting comparable reactivity for this compound .

Deprotection of Benzyl Groups

The benzyl ether and dibenzylamine groups are susceptible to hydrogenolysis or acidolysis:

Hydrogenolytic Deprotection:

Reaction :

Conditions :

Acid-Mediated Deprotection:

Reaction :

Conditions :

These methods are widely used for deprotection in pharmaceutical intermediates, as noted in regulatory documents .

Nucleophilic Additions at the Ketone

The 3-oxo group participates in Michael additions or condensations. For example:

Michael Addition :

Reaction :

Conditions :

Condensation with Amines :

Reaction :

Conditions :

Functionalization of the Dibenzylamino Group

The dibenzylamino group can undergo alkylation or acylation:

Alkylation :

Reaction :

Conditions :

Conditions :

Comparative Reaction Conditions

Key reaction parameters for functional group transformations:

Scientific Research Applications

Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dibenzylamino groups play a crucial role in binding to these targets, influencing their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Key Observations :

- Electronic Effects : The 3,4-bis(benzyloxy)phenyl group in the target compound provides electron-rich aromaticity, contrasting with the electron-withdrawing chloro substituents in compounds. This difference may influence reactivity in electrophilic substitutions.

- Biological Targeting: While YOK-1109 () shares the 3,4-bis(benzyloxy)phenoxy motif, its guanidine and hydroxypropyl groups enable distinct binding interactions (e.g., hydrogen bonding) compared to the dibenzylamino group in the target compound.

Biological Activity

Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C39H39NO5

- Molecular Weight : 599.7 g/mol

- CAS Number : 107748-42-5

- Physical State : Solid, typically appearing as a yellow solid.

The compound is structurally related to various pharmacologically active agents. Its biological activity is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The dibenzylamino group is particularly significant for its interaction with neurotransmitter systems, potentially influencing monoamine oxidase (MAO) activity.

1. Inhibition of Monoamine Oxidase (MAO)

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on MAO, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially improving mood and cognitive function.

- Selectivity : Studies show that certain derivatives can selectively inhibit MAO-B over MAO-A, which is crucial for minimizing side effects associated with non-selective MAO inhibitors .

2. Antioxidant Properties

The compound may also possess antioxidant properties, which are beneficial in mitigating oxidative stress—a contributing factor in various neurodegenerative diseases. The presence of multiple phenolic groups enhances its ability to scavenge free radicals.

3. Cardiovascular Effects

Preliminary studies suggest that this compound may exert positive chronotropic effects, potentially increasing heart rate. This effect could be linked to its action on adrenergic receptors or other cardiovascular pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| MAO Inhibition | Selective inhibition of MAO-B | |

| Antioxidant Activity | Scavenging free radicals | |

| Cardiovascular Effects | Positive chronotropic effect observed in rats |

Case Study: MAO Inhibition

In a study examining the pharmacological profile of related compounds, it was found that specific analogs exhibited IC50 values in the low nanomolar range for MAO-B inhibition. The most potent compound showed an IC50 value of 1.4 nM, demonstrating significant selectivity (ratio A/B > 71,400) towards MAO-B compared to MAO-A . These findings indicate a promising therapeutic potential for treating conditions like depression and anxiety disorders by modulating neurotransmitter levels.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could focus on:

- In Vivo Studies : Evaluating the compound's effects in animal models for depression and anxiety.

- Mechanistic Studies : Investigating the detailed molecular interactions with target enzymes and receptors.

- Safety Profile : Comprehensive toxicity studies to assess the safety margin for potential therapeutic use.

Q & A

Q. How can the synthesis of Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate be optimized for higher yield?

- Methodological Answer : Synthesis optimization involves refluxing intermediates (e.g., substituted benzaldehydes) in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure and purification via filtration . For analogous compounds, sodium borohydride (NaBH4) in ethanol at -40°C has been used to reduce ketone groups, achieving >90% yield after flash chromatography (n-heptane/EtOAc). Critical parameters include temperature control, stoichiometric ratios, and purification methods .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- LC-MS : Provides molecular ion ([M+H]<sup>+</sup>) confirmation and purity assessment (e.g., tR = 0.93 min, [M+H]<sup>+</sup> = 411.15 for a related compound) .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve benzyloxy, ester, and dibenzylamino groups. For example, benzyl protons appear as multiplets at δ 7.2–7.4 ppm, while ester carbonyls resonate near δ 170 ppm .

- IR : Confirms carbonyl (C=O) stretches (~1700 cm<sup>-1</sup>) and aromatic C-H bending .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N2 or Ar) at -20°C to prevent hydrolysis of ester groups. Avoid exposure to moisture and light, as benzyloxy groups may degrade under acidic/oxidative conditions .

Advanced Research Questions

Q. How can regioselective modification of the benzyloxy groups be achieved?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, deprotection of 3,4-bis(benzyloxy)phenyl groups can be achieved using hydrogenolysis (H2/Pd-C) or Lewis acids (BF3·Et2O) to selectively remove one benzyloxy group. Alternatively, silylation (e.g., TBSCl) protects hydroxyl intermediates, enabling selective functionalization .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., oxidoreductases) targeting the 3-oxopropanoate moiety. Validate with binding free energy calculations (MM-PBSA) .

- QSAR Studies : Correlate structural features (e.g., benzyloxy substitution patterns) with bioactivity data from analogs (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate derivatives) to predict pharmacokinetic properties .

Q. How can discrepancies in reported biological activity be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. For example:

- Oxidative Stability : The 3-oxopropanoate group may degrade under high O2 tension, altering bioactivity. Use anaerobic chambers for assays .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but may quench fluorescence-based readouts. Compare results across solvents (ethanol, DCM) .

Q. What strategies enable the design of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Replace dibenzylamino with cyclic amines (e.g., piperidine) or introduce electron-withdrawing groups (e.g., -CF3) to alter electron density .

- Functional Group Interconversion : Convert the ester to amides (via NH3/MeOH) or reduce the ketone to an alcohol (NaBH4) to probe metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.